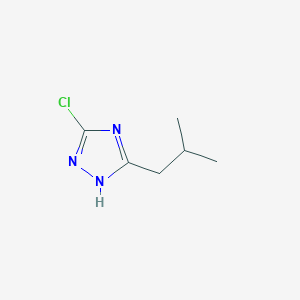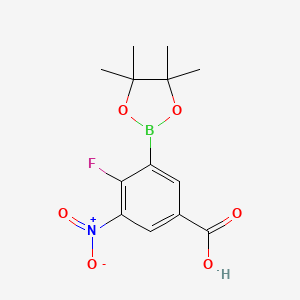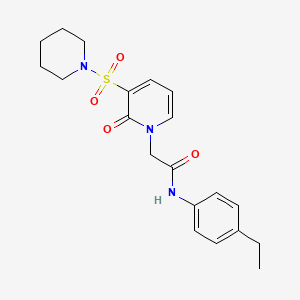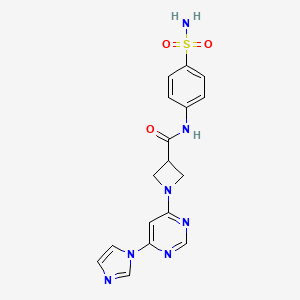
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone, also known as CEP-26401, is a novel and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of inflammation and immune responses, making it an attractive target for the development of new drugs for the treatment of inflammatory and immune disorders.
Mecanismo De Acción
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone exerts its anti-inflammatory and immunomodulatory effects by inhibiting PDE4, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). cAMP is a key signaling molecule that regulates a variety of cellular processes, including inflammation and immune responses.
Biochemical and physiological effects:
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, in vitro and in vivo. It also inhibits the activation of immune cells, such as T cells and macrophages, and reduces the recruitment of inflammatory cells to the site of inflammation. In addition, (2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been shown to improve lung function, joint inflammation, and skin lesions in preclinical models of inflammatory and immune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has several advantages as a tool compound for studying the role of PDE4 in inflammatory and immune disorders. It is a potent and selective inhibitor of PDE4, with an IC50 of 1.3 nM for PDE4D and 2.2 nM for PDE4B. It also has good pharmacokinetic properties, with a half-life of approximately 4 hours in rats and dogs. However, (2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has some limitations as a tool compound, including its relatively low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on (2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone and related compounds. One area of interest is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of PDE4 in other diseases, such as neurodegenerative disorders and cancer. Finally, there is potential for the development of (2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone as a therapeutic agent for the treatment of inflammatory and immune disorders in humans.
Métodos De Síntesis
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-chloro-6-fluorobenzoyl chloride with 4,4-difluoropiperidine, followed by reduction and acylation reactions. The resulting product is a white crystalline solid with a melting point of 207-210°C.
Aplicaciones Científicas De Investigación
(2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been extensively studied in preclinical models of inflammatory and immune disorders, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and psoriasis. In these models, (2-Chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been shown to reduce inflammation and improve lung function, joint inflammation, and skin lesions.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-8-2-1-3-9(14)10(8)11(18)17-6-4-12(15,16)5-7-17/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHRQALLSZDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)


![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)
![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)
![5-Bromo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2509283.png)



![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)


![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)